molecular formula C16H26N2O3S B3919327 N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B3919327
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: IVPRWCGQGCCMMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BIS-001, is a small molecule drug that has been gaining attention in the field of scientific research. This compound has been shown to have potential in the treatment of a variety of diseases, including cancer and neurological disorders. In

Wirkmechanismus

The mechanism of action of BIS-001 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, BIS-001 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neurological disorders, BIS-001 has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
BIS-001 has been shown to have several biochemical and physiological effects in animal models. In cancer research, BIS-001 has been shown to inhibit tumor growth and induce apoptosis in several types of cancer cells, including breast, lung, and colon cancer cells. In neurological research, BIS-001 has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BIS-001 in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting or activating these pathways in a controlled manner. However, one limitation of using BIS-001 is its complex synthesis method, which can make it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for research on BIS-001. One area of interest is its potential in the treatment of cancer, particularly in combination with other drugs. Another area of interest is its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BIS-001 and its effects on different cell types and signaling pathways.
Conclusion
In conclusion, BIS-001 is a small molecule drug with potential in the treatment of cancer and neurological disorders. Its complex synthesis method and specificity for certain enzymes and signaling pathways make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of disease.

Wissenschaftliche Forschungsanwendungen

BIS-001 has been shown to have potential in the treatment of cancer and neurological disorders. In cancer research, BIS-001 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurological research, BIS-001 has been shown to have neuroprotective effects and improve cognitive function in animal models.

Eigenschaften

IUPAC Name

N-butan-2-yl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-6-13(4)17-16(19)11-18(22(5,20)21)15-9-7-14(8-10-15)12(2)3/h7-10,12-13H,6,11H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRWCGQGCCMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(sec-butyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.